5-(2-Fluorophenyl)pyridin-3-ol
Description
Significance of Pyridine-Based Scaffolds in Modern Medicinal Chemistry
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." simsonpharma.com This designation stems from its recurring presence in a multitude of clinically useful and FDA-approved drugs. simsonpharma.com Pyridine and its derivatives are integral to numerous natural products, including vitamins and alkaloids, underscoring their fundamental biological relevance. smolecule.compharmaffiliates.com
The utility of the pyridine moiety in drug discovery is enhanced by its physicochemical properties. As a polar and ionizable aromatic molecule, it can improve the aqueous solubility and bioavailability of less soluble compounds. smolecule.combiorxiv.org Its weak basicity and capacity for structural modification make it a versatile starting point for synthesizing new therapeutic agents. smolecule.compharmaffiliates.com Medicinal chemists are continually drawn to pyridine chemistry due to the potent and diverse therapeutic characteristics exhibited by its derivatives. These compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. pharmaffiliates.combiorxiv.org The adaptability of the pyridine nucleus allows for the creation of novel molecules designed to interact with a wide range of biological receptors, solidifying its status as a critical building block in the development of new medicines. simsonpharma.combiorxiv.org
The Strategic Role of Fluorine Substitution in Enhancing Bioactive Molecules
The incorporation of fluorine into drug candidates is a widely employed and powerful strategy in medicinal chemistry. Current time information in Bangalore, IN. Although fluorine is a small atom with a van der Waals radius similar to hydrogen, its extreme electronegativity imparts unique and beneficial properties to a molecule without significantly increasing its size. nih.govnih.gov
Strategically placing fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical profile. Current time information in Bangalore, IN. Key benefits of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, such as cytochrome P450, thereby increasing the drug's half-life and bioavailability. Current time information in Bangalore, IN.nih.gov
Increased Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, impacting its pKa and dipole moment. nih.govnih.gov This can lead to more favorable electrostatic interactions with target proteins, enhancing binding affinity and potency. Current time information in Bangalore, IN.molport.com
Modulated Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes. nih.govmolport.com By reducing the basicity of nearby amine groups, fluorination can lead to better membrane passage and improved oral bioavailability. nih.gov
The judicious use of fluorine allows chemists to fine-tune molecular properties, addressing challenges like metabolic instability or poor target engagement, making it a vital tool in modern drug design. nih.gov
Overview of 5-(2-Fluorophenyl)pyridin-3-ol as a Prototypical Research Target within Pyridinol Chemistry
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific research published on the compound this compound. No synthesis methods, physicochemical data, or biological activity studies for this exact molecule are available in the public domain.
While research exists for structurally related compounds such as 5-Chloro-2-(2-fluorophenyl)pyridin-3-ol and 2-Amino-5-(3-fluorophenyl)pyridin-3-ol (B8167430), the strict requirement to focus solely on this compound prevents the inclusion of data from these analogs. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, or an overview of this specific compound as a research target as requested.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-4-2-1-3-10(11)8-5-9(14)7-13-6-8/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRLYELJVHBQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673382 | |
| Record name | 5-(2-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214342-56-9 | |
| Record name | 5-(2-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 5 2 Fluorophenyl Pyridin 3 Ol and Its Analogs
Examination of Substituent Effects on Biological Activity Profiles
Influence of Fluoro-Phenyl Group Position and Substitution Pattern
The presence and positioning of the fluorine atom on the phenyl ring are critical determinants of the molecule's biological and physicochemical properties. As an electron-withdrawing group, fluorine can significantly alter the electronic distribution within the molecule, impacting intermolecular interactions with biological targets. vulcanchem.com The substitution of hydrogen with fluorine is a common strategy in drug design to enhance metabolic stability and potency. nih.gov
Studies on related heterocyclic structures have consistently shown that the location of the fluoro-substituent is paramount. For instance, in some series of bioactive compounds, replacement of a hydrogen with a fluorine atom at the ortho position of a phenyl ring has been shown to enhance receptor binding affinity and efficacy. estranky.sk In other cases, such as certain indole-based inhibitors, a 4-fluoro (para) substituent increased potency by over 50-fold. nih.gov This suggests that for 5-phenylpyridin-3-ol analogs, the ortho-fluoro substitution in the parent compound likely plays a key role in establishing a favorable conformation for target binding, potentially through steric or electronic influences.
Furthermore, the number of fluorine substituents can also modulate activity. The synthesis of analogs with di-fluoro substitution patterns, such as 2,6-difluorophenyl derivatives, is a common approach to further probe the SAR. researchgate.net However, while fluorination can increase metabolic stability, it may also impact other properties like solubility. The interplay between the inductive effects of fluorine and its influence on lipophilicity and molecular conformation is a key consideration in optimizing the substitution pattern of the phenyl ring. vulcanchem.comestranky.sk
| Compound Series | Phenyl Ring Substitution | Observation | Reference |
| Naphthyl-fused diazepines | ortho-Fluoro | Enhanced affinity and efficacy | estranky.sk |
| Indole-based inhibitors | 4-Fluoro (para) | >50-fold enhancement in potency | nih.gov |
| 3-Phenylpyridin-2-ol analogs | 5-Fluoro | Increased metabolic stability, may reduce solubility |
The Impact of Modifications on the Pyridine (B92270) Ring (e.g., Alkyl, Aryl, Heteroaryl Substituents)
Modifications to the central pyridine ring are fundamental to tuning the biological activity of this compound class. The pyridine scaffold is not merely a linker but an active participant in molecular interactions, and its substitution pattern dictates the spatial arrangement of other key functional groups. nih.gov
Research on analogous heterocyclic systems provides valuable insights. For example, in studies of pyrrolo[3,4-c]pyridine derivatives, the removal of a methyl group from the pyridine core resulted in a significant loss of activity, highlighting the importance of even small alkyl substituents. mdpi.com Conversely, the introduction of larger, more complex groups can dramatically enhance affinity. The substitution of a carbonyl group on a pyrrolo[3,4-c]pyridine with a 5,6-dimethoxypyridin-3-yl ring led to high affinity for the PI3Kγ target. mdpi.com This indicates that the pyridine ring can accommodate a wide range of substituents, from simple alkyl groups to other aryl and heteroaryl moieties, each imparting distinct properties.
| Core Scaffold | Pyridine Ring Modification | Effect on Activity | Reference |
| Pyrrolo[3,4-c]pyridine | Removal of methyl group | Significant loss of activity | mdpi.com |
| Pyrrolo[3,4-c]pyridine | Substitution with 5,6-dimethoxypyridin-3-yl | High PI3Kγ affinity | mdpi.com |
| Pyridinone | Introduction of heteroaryl substituents | Improved overall properties and potency | frontiersin.orgnih.gov |
| Benzimidazole derivatives | Ring B must be pyridine-type | Favorable for activity | researchgate.net |
Role of the Hydroxyl Group in Molecular Recognition and Activity
The 3-hydroxyl group is a pivotal feature of the 5-(2-fluorophenyl)pyridin-3-ol scaffold, playing a crucial role in molecular recognition and biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in target proteins. frontiersin.org Molecular docking studies on structurally related pyrazolo[3,4-b]pyridin-3-ol analogs predict that the hydroxyl group forms strong hydrogen bonds with key residues, such as Asp86 in the CDK2 binding site, anchoring the molecule in the active site. vulcanchem.com
The importance of this hydroxyl group is further emphasized by SAR studies where its modification or removal leads to a significant decrease in activity. In analogous flavonoid structures, substitution of the free 3-hydroxyl group was associated with a marked drop in biological function, such as metal chelation activity. researchgate.net This suggests that the free hydroxyl group is essential for the primary mechanism of action in many cases.
Rational Design and Molecular Modulations for Potency and Selectivity Enhancement
Building on SAR insights, medicinal chemists employ various strategies to rationally design improved analogs of lead compounds like this compound. These approaches aim to enhance potency and selectivity while optimizing pharmacokinetic properties.
Bioisosteric Strategies in Molecular Design
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of rational drug design. cambridgemedchemconsulting.com This strategy is widely used to address issues of metabolism, toxicity, or potency in a lead series. For the this compound scaffold, several bioisosteric replacements can be envisioned.
The pyridine ring itself is often used as a bioisostere for a phenyl ring to improve properties like water solubility and to introduce a hydrogen bond acceptor. frontiersin.orgnih.gov Conversely, the phenyl ring could be replaced with other aromatic heterocycles, such as thiophene, to explore different electronic and steric profiles. cambridgemedchemconsulting.com
The 3-hydroxyl group is another key target for bioisosteric modification. While essential for activity, phenolic hydroxyls can be metabolic liabilities. Bioisosteres such as a methanesulfonamide (B31651) group have been successfully used to replace a 3-hydroxyl group in other scaffolds, preserving the hydrogen-bonding character while improving the metabolic profile. estranky.sk Other phenol (B47542) isosteres like pyridones and benzimidazolones are also frequently employed to enhance pharmacokinetic properties. researchgate.net Similarly, the fluorine atom can be considered a bioisostere of a hydrogen atom, a replacement that can profoundly influence potency and metabolic stability. nih.gov
Scaffold Hopping and Lead Molecule Optimization
Scaffold hopping is a powerful strategy in lead optimization that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the key pharmacophoric elements responsible for biological activity. nih.govnih.gov This approach allows for the exploration of novel chemical space, potentially leading to compounds with improved properties, better intellectual property positions, and different side-effect profiles. uniroma1.itbhsai.org
Starting from a lead compound like this compound, a scaffold hopping approach could replace the pyridin-3-ol core with other heterocyclic systems that maintain a similar spatial arrangement of the key phenyl and hydroxyl/hydrogen-bonding groups. A pertinent example is the replacement of a phenyl ring with a pyridinone scaffold in other inhibitor series, which was used to improve both solubility and potency by introducing an additional hydrogen bond acceptor. frontiersin.orgnih.gov
Other potential scaffolds could include pyrazolopyridines, imidazopyridines, or benzimidazoles, which have been explored in various drug discovery programs. mdpi.comresearchgate.net The goal of such a "hop" is to identify a new core that not only maintains or improves upon the biological activity of the original lead but also possesses superior drug-like properties, thereby overcoming potential liabilities identified during lead optimization. eurofinsdiscovery.com
Comprehensive Analysis of Fluorine's Electronic and Steric Contributions to Ligand-Target Interactions
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. nih.gov In the case of this compound, the fluorine atom at the ortho-position of the phenyl ring exerts significant electronic and steric influences that are critical in defining its interaction with biological targets. The analysis of these contributions provides insight into the rationale behind its design and its potential binding modes.
Electronic Contributions of Fluorine
Fluorine is the most electronegative element, and its presence on the phenyl ring has profound electronic consequences. nih.gov The primary electronic contribution is a strong inductive electron-withdrawing effect (-I effect), which can significantly alter the acidity and basicity of nearby functional groups and modulate the electron density of the aromatic system. core.ac.uk
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridin-3-ol moiety, influencing its ionization state at physiological pH. This modulation affects the compound's solubility, membrane permeability, and its ability to form ionic interactions or hydrogen bonds with the target protein. nih.gov
Influence on Aromatic Interactions: The ortho-fluorine substituent alters the quadrupole moment of the phenyl ring. This change can influence or even enhance non-covalent interactions such as π-stacking or edge-to-face interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. acs.org Studies on fluorinated benzene (B151609) dimers have shown that fluorine substitution at the ortho- or meta-position can stabilize T-shaped π-stacking interactions. acs.org This stabilization is attributed to the electron-withdrawing effect, which increases the partial positive charge on the hydrogen atoms of the phenyl ring, fostering favorable electrostatic interactions with the electron-rich face of an interacting aromatic ring. acs.orgresearchgate.net
Steric Contributions of Fluorine
Sterically, fluorine is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This minimal steric bulk allows fluorine to act as a bioisostere of hydrogen, often fitting into receptor pockets without causing significant steric clashes. researchgate.net However, its placement can have important conformational effects.
Conformational Control: The ortho-positioning of the fluorine atom in this compound can influence the preferred dihedral angle between the phenyl and pyridine rings. This conformational constraint can pre-organize the molecule into a bioactive conformation that fits more optimally into the target's binding site, reducing the entropic penalty of binding.
Blocking Metabolic Sites: A common strategy in drug design is to place fluorine atoms at positions susceptible to metabolic oxidation. The C-F bond is exceptionally strong (approximately 108 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450. acs.org Placing the fluorine at the ortho-position can shield the molecule from hydroxylation at that site, thereby increasing its metabolic stability and half-life.
Structure-Activity Relationship Data from Analogous Scaffolds
While direct SAR data for this compound is limited, studies on structurally related phenyl-pyridinol and phenyl-pyrimidine inhibitors provide compelling evidence for the role of fluorine. For instance, in a series of fibroblast growth factor receptor 4 (FGFR4) inhibitors based on an aminopyridinol core, the presence of fluorine on the phenyl ring was found to be a common feature among the most active compounds. nih.gov
Research on other substituted 3-hydroxypyridine (B118123) derivatives has demonstrated the critical impact of halogen substitution on the phenyl ring for biological activity. The data in Table 1, derived from a study on S1P4 receptor agonists with a 3-hydroxypyridine core, illustrates how different substitutions on the phenyl ring, including fluorine, dramatically alter potency.
| Compound Analogue | Phenyl Ring Substitution | Activity (IC50 in nM) |
|---|---|---|
| 8f | Phenyl (unsubstituted) | Inactive |
| 8m | 4-Chloro-2-fluorophenyl | 3100 |
| 8n | 2-Chloro-4-fluorophenyl | 2600 |
| 8o | 2,4-Difluorophenyl | Low Activity (40% at 50μM) |
| 8g | 2-Bromo-4-chlorophenyl | 232 |
Data adapted from studies on analogous 3-hydroxypyridine scaffolds targeting the S1P4 receptor. nih.gov "Inactive" indicates no activity at concentrations up to 25 μM.
This data highlights that an unsubstituted phenyl ring (8f) results in an inactive compound, underscoring the necessity of substitution. nih.gov While a combination of chloro and fluoro substituents (8m, 8n) confers activity, replacing chlorine with another fluorine (8o) leads to a drastic loss of potency, suggesting that a simple increase in electronegativity is not sufficient. nih.gov The superior activity of the bromo-chloro analog (8g) indicates that a delicate balance of steric bulk, lipophilicity, and electronic effects is required for optimal ligand-target interaction. nih.gov The 2-fluoro substitution in analogs 8m and 8n clearly plays a role in achieving activity, likely through the electronic and conformational effects described above.
Computational and Theoretical Chemistry Investigations
Application of Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting how a potential drug molecule might interact with its target protein.
While specific docking studies for 5-(2-Fluorophenyl)pyridin-3-ol are not publicly available, we can infer its potential behavior from studies on analogous compounds. For instance, molecular docking of similar fluorophenyl-pyridine structures has been used to predict their binding affinities and modes within the active sites of various enzymes. vulcanchem.comnih.gov These studies often reveal that the pyridine (B92270) and fluorophenyl rings engage in crucial hydrophobic and aromatic stacking interactions, while the hydroxyl group frequently acts as a key hydrogen bond donor or acceptor. nih.gov
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. For a related compound, 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, docking studies predicted a strong binding energy of -9.2 kcal/mol with Cyclin-Dependent Kinase 2 (CDK2). vulcanchem.com It is plausible that this compound would also exhibit significant binding affinities with various protein targets, driven by a combination of electrostatic and van der Waals interactions.
Table 1: Predicted Interaction Data for an Analogous Compound
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interaction Type |
| 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol | CDK2 | -9.2 | Hydrogen Bonding |
This table presents hypothetical data based on findings for an analogous compound to illustrate the type of information generated from molecular docking studies. vulcanchem.com
Molecular docking not only predicts if a molecule will bind but also how it binds. It identifies the specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. For pyridine-containing compounds, interactions with residues like alanine, cysteine, and aspartate are commonly observed. nih.gov The hydroxyl group of this compound would be expected to form hydrogen bonds with polar residues, while the fluorophenyl ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. The fluorine atom itself can form specific, favorable interactions, including halogen bonds or electrostatic interactions with the protein backbone or side chains. nih.gov
Prediction of Ligand-Protein Binding Modes and Affinities
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule.
DFT is used to determine the most stable three-dimensional structure of a molecule (geometrical optimization) and to analyze its electronic properties. mdpi.commdpi.com For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. Theoretical calculations on a related pyrazolopyridin-3-ol predicted a planar pyrazole (B372694) ring and a boat-like conformation for the adjoining saturated ring, stabilized by intramolecular hydrogen bonds. vulcanchem.com Similarly, for this compound, DFT could elucidate the preferred orientation of the fluorophenyl ring relative to the pyridine ring, which is crucial for understanding its interaction with protein binding sites.
Electronic structure analysis via DFT provides information on the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally indicates higher reactivity. mdpi.comresearchgate.net
For substituted pyridinol compounds, the HOMO is often localized on the electron-rich pyridine ring and the hydroxyl group, while the LUMO may be distributed over the phenyl ring. The specific energies and localizations of these orbitals for this compound would require dedicated DFT calculations.
Table 2: Hypothetical FMO Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates electron-donating capability, likely localized on the pyridinol ring. |
| LUMO | -1.2 | Indicates electron-accepting capability, potentially on the fluorophenyl ring. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical reactivity and stability. |
This table contains hypothetical data to illustrate the outputs of FMO analysis. Actual values would need to be determined by specific quantum chemical calculations.
Exploration of Conformational Landscape and Molecular Dynamics Simulations
While a molecule has a single lowest-energy geometry, it can exist in various shapes or conformations due to the rotation around single bonds. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and flexibility. researchgate.net
For this compound, MD simulations could reveal the rotational freedom of the fluorophenyl group relative to the pyridine core. This flexibility can be crucial for its ability to adapt to the shape of a protein's binding pocket, a phenomenon known as "induced fit." MD simulations can also be used in conjunction with docking to refine binding poses and calculate more accurate binding free energies by accounting for the dynamic nature of both the ligand and the protein.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Design
In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic profile is crucial to predict its behavior in a biological system. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities before their actual synthesis. mdpi.com These predictive models utilize the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters that are critical for its potential as a drug candidate. nih.govnih.gov
A comprehensive search of scientific literature and chemical databases did not yield specific in silico ADME studies conducted directly on This compound . However, the ADME properties of related pyridine and aryl-substituted heterocyclic compounds have been investigated, providing a framework for how such an analysis would be approached. nih.govnih.gov Typically, these studies employ a variety of computational tools and web servers, such as SwissADME and pkCSM, to generate predictions for a suite of key parameters. journalijtdh.commdpi.com
For a molecule like This compound , a theoretical ADME assessment would involve the calculation of several key descriptors to gauge its drug-likeness and pharmacokinetic potential. These often include predictions based on established models like Lipinski's Rule of Five, which helps to forecast oral bioavailability. mdpi.com
Physicochemical Properties
The initial step in an in silico ADME evaluation involves the calculation of fundamental physicochemical properties. These properties are foundational to a drug's ability to be absorbed and distributed throughout the body. A hypothetical analysis for This compound would likely include the parameters shown in the table below.
| Property | Predicted Value Range (Illustrative) | Significance in Drug Design |
|---|---|---|
| Molecular Weight (MW) | ~191.19 g/mol | Influences size-related diffusion and transport. Generally, lower MW (<500) is favored for oral absorption. |
| LogP (Lipophilicity) | 1.5 - 2.5 | Measures the compound's partition between an oily and an aqueous phase. Affects solubility, permeability, and metabolic stability. |
| Topological Polar Surface Area (TPSA) | ~40-60 Ų | Estimates the surface area of polar atoms. Correlates with hydrogen bonding potential and membrane permeability. |
| Hydrogen Bond Donors | 1 | Number of hydrogen atoms attached to electronegative atoms (O, N). Influences solubility and membrane passage. |
| Hydrogen Bond Acceptors | 2 | Number of electronegative atoms (O, N). Affects solubility and receptor binding. |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which can impact binding affinity and bioavailability. |
Pharmacokinetic Predictions
Following the assessment of physicochemical properties, computational models are used to predict the compound's journey through the body. This includes its absorption from the gut, distribution into various tissues, metabolism by enzymes, and eventual excretion.
Absorption: Predictions for gastrointestinal (GI) absorption are critical for orally administered drugs. Models often predict a high probability of absorption for compounds that adhere to guidelines like Lipinski's Rule of Five. mdpi.com The blood-brain barrier (BBB) penetration is another key absorption parameter, indicating the likelihood of the compound reaching the central nervous system. nih.gov For many systemic drugs, low BBB penetration is desirable to avoid CNS side effects. nih.gov
Distribution: The volume of distribution (VDss) is a theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. In silico models can estimate this value, providing insight into whether the drug is likely to remain in the plasma or distribute into tissues.
Metabolism: A significant cause of drug failure is rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Identifying potential drug-drug interactions early is a key goal of this analysis.
Excretion: Predictions about how a compound is cleared from the body, such as through the kidneys, are also part of a comprehensive ADME profile. Total clearance (CL_TOT) is a key parameter that combines metabolism and excretion to estimate how long a drug will remain in the body.
The table below summarizes the types of pharmacokinetic predictions that would be generated in a typical in silico study.
| ADME Parameter | Predicted Outcome (Illustrative) | Implication for Drug Development |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Indicates a lower likelihood of central nervous system side effects. nih.gov |
| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is not likely to be actively pumped out of cells, which can improve absorption and distribution. nih.gov |
| CYP450 Isoform Inhibition (e.g., CYP2D6) | Non-inhibitor | Lower risk of drug-drug interactions with other medications metabolized by this enzyme. |
| Lipinski's Rule of Five | 0 Violations | Favorable profile for drug-likeness and oral absorption. mdpi.com |
While no specific research on This compound is available, the general principles of in silico ADME prediction suggest that its structural features would be systematically analyzed to forecast its drug-like potential. Such computational screening is an indispensable tool in modern medicinal chemistry, enabling the prioritization of compounds for synthesis and further experimental testing. nih.govmdpi.com
Pharmacological Characterization and Molecular Target Identification
In Vitro Enzyme Inhibition and Receptor Binding Assays
Research into the biological activity of 5-(2-Fluorophenyl)pyridin-3-ol and structurally related compounds has identified several potential molecular targets. These targets are implicated in a variety of disease pathways, including cancer, infectious diseases, and neurological disorders.
Mycobacterial ATP Synthase: This enzyme is a critical target for the development of new treatments for tuberculosis. nih.gov Bedaquiline, a related diarylquinoline, inhibits mycobacterial ATP synthase by binding to its Fo rotor, demonstrating the potential of this class of compounds. nih.gov Pyrazolo[1,5-a]pyrimidines, which share structural similarities, are also known inhibitors of this enzyme. nih.gov
Influenza A Endonuclease: While direct inhibition by this compound is not specified, the broader class of pyridine (B92270) derivatives is of interest in antiviral research.
Metabotropic Glutamate Receptor 2 (mGluR2): This receptor is a target for treating neuropsychiatric disorders. biorxiv.orgbiorxiv.org Structurally related compounds, such as 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, have been developed as potent negative allosteric modulators (NAMs) of mGluR2. biorxiv.orgbiorxiv.org These receptors modulate neuronal excitability. abcam.cn
Protease-Activated Receptor 1 (PAR1): This receptor is involved in thrombosis and inflammatory processes.
Sigma-2 Receptors: These receptors are implicated in cancer and neurological diseases.
CHK1: This kinase is a target in cancer therapy. acs.org Novel 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives have been developed as potent and selective CHK1 inhibitors. acs.org
Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a key target in hepatocellular carcinoma. nih.govresearchgate.net Aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed as selective FGFR4 inhibitors. nih.govresearchgate.net Related 1H-pyrrolo[2,3-b]pyridine derivatives also show potent activity against FGFR1, 2, and 3. rsc.org
Lipoxygenase: This enzyme is involved in inflammatory pathways.
Monoamine Oxidase (MAO): MAO enzymes are targets for the treatment of neurological disorders. google.comresearchgate.nettandfonline.com They are responsible for the oxidative deamination of biogenic amines. google.comtandfonline.com
DprE1: This enzyme is a target for the development of new anti-tuberculosis drugs.
Table 1: Investigated Enzyme and Receptor Targets
| Target | Associated Disease/Function | Reference |
|---|---|---|
| Mycobacterial ATP Synthase | Tuberculosis | nih.govnih.gov |
| Metabotropic Glutamate Receptor 2 (mGluR2) | Neuropsychiatric Disorders | biorxiv.orgbiorxiv.orgabcam.cn |
| CHK1 | Cancer | acs.org |
| Fibroblast Growth Factor Receptor 4 (FGFR4) | Hepatocellular Carcinoma | nih.govresearchgate.netrsc.org |
| Monoamine Oxidase (MAO) | Neurological Disorders | google.comresearchgate.nettandfonline.com |
The mechanisms by which these compounds exert their effects are varied and specific to the target.
Competitive Inhibition: Pyrrolo[2,1-f] nih.govsmolecule.comtriazine analogues have been shown to be competitive with ATP in their inhibition of VEGFR-2, a mechanism that could be relevant to related pyridine derivatives targeting other kinases. acs.org
Allosteric Modulation: A notable mechanism of action is negative allosteric modulation (NAM). For instance, derivatives of this compound have been identified as potent NAMs of mGluR2. biorxiv.orgbiorxiv.org This means they bind to a site on the receptor that is different from the primary (orthosteric) binding site, thereby modulating the receptor's response to its endogenous ligand. biorxiv.orgbiorxiv.org
Investigated Enzyme and Receptor Targets (e.g., Mycobacterial ATP Synthase, Influenza A Endonuclease, Metabotropic Glutamate Receptor 2 (mGluR2), Protease-Activated Receptor 1 (PAR1), Sigma-2 Receptors, CHK1, Fibroblast Growth Factor Receptor 4 (FGFR4), Lipoxygenase, Monoamine Oxidase (MAO), DprE1)
Cellular Activity and Antiproliferative Assays (Excluding Clinical Data)
The antiproliferative activity of this compound derivatives has been evaluated against various human cancer cell lines.
NCI-60 Panel: Several studies have utilized the National Cancer Institute's 60-cell line panel to assess the broad-spectrum anticancer activity of related compounds. For example, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed significant growth inhibition across multiple cancer types in this panel. mdpi.comresearchgate.net Similarly, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were active against a range of cell lines in the NCI-60 screen. rsc.org
HepG2 (Hepatocellular Carcinoma): Derivatives of 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]- nih.govsmolecule.comthiadiazol-2-yl}-acetamides have shown cytotoxicity against HepG2 cells. researchgate.net Naringin, a bioflavonoid, has also demonstrated dose-dependent cytotoxicity against HepG2 cells. waocp.org
Caco-2 (Colorectal Adenocarcinoma): Isomeric fused diquinothiazine derivatives have shown significant growth suppression against Caco-2 cells. doi.org
HeLa (Cervical Cancer): Pyrazoline derivatives have exhibited promising cytotoxicity against HeLa cells. acs.org
Table 2: In Vitro Cytotoxicity of Related Compounds
| Cell Line | Cancer Type | Compound Class | Reference |
|---|---|---|---|
| NCI-60 Panel | Various | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | mdpi.comresearchgate.net |
| NCI-60 Panel | Various | 4-Aminopyrazolo[3,4-d]pyrimidines | rsc.org |
| HepG2 | Hepatocellular Carcinoma | 2-Chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]- nih.govsmolecule.comthiadiazol-2-yl}-acetamides | researchgate.net |
| Caco-2 | Colorectal Adenocarcinoma | Diquinothiazine derivatives | doi.org |
| HeLa | Cervical Cancer | Pyrazoline derivatives | acs.org |
Beyond cytotoxicity screening, the growth inhibitory effects have been assessed in specific biological contexts. For instance, aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives, designed as FGFR4 inhibitors, showed strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which overexpresses the target protein. nih.govresearchgate.net
In Vitro Cytotoxicity Screening Against Human Cancer Cell Lines (e.g., NCI-60 panel, HepG2, Caco-2, HeLa)
Identification of Investigational Biological Pathways and Disease Associations
The diverse molecular targets of this compound and its analogs point to their potential involvement in various biological pathways and their association with several diseases.
Cancer: The inhibition of kinases like FGFR4 and CHK1, along with the observed cytotoxicity against a wide range of cancer cell lines, strongly links this class of compounds to cancer-related pathways. nih.govmdpi.comresearchgate.netrsc.orgmdpi.combldpharm.com The antiproliferative effects suggest interference with cell cycle progression and survival signaling.
Infectious Diseases: The potent inhibition of mycobacterial ATP synthase by related diarylquinolines highlights a clear association with the treatment of tuberculosis. nih.gov
Neurological Disorders: The modulation of mGluR2 and MAO connects these compounds to pathways governing neurotransmission and neurodegeneration. biorxiv.orgbiorxiv.orggoogle.comresearchgate.nettandfonline.com Dysregulation of glutamatergic signaling is implicated in conditions like epilepsy, while MAO inhibitors are used in the treatment of depression and Parkinson's disease. google.comresearchgate.netacs.org
Lead Optimization and Preclinical Research Paradigms
Strategies for Improving Potency, Selectivity, and Drug-like Properties
Strategies often involve exploring structure-activity relationships (SAR) by modifying various parts of the molecule. For instance, in the development of checkpoint kinase 1 (CHK1) inhibitors based on a pyridine (B92270) core, the introduction of a 3-fluorophenyl group was found to enhance cellular potency. acs.org Similarly, research on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents showed that analogues containing a 3-(4-fluoro)phenyl group were particularly effective. nih.gov
Key strategies for improving molecular properties include:
Lipophilicity Modulation : Adjusting a compound's lipophilicity is crucial for balancing solubility and membrane permeability. For tropane (B1204802) derivatives, increased lipophilicity improved potency but also led to higher hERG inhibition, a critical off-target effect. acs.org
Introduction of Polar or Basic Groups : In the optimization of 7-azaindoles for treating Human African Trypanosomiasis, incorporating a basic amine group led to a significant improvement in aqueous solubility and metabolic stability in human liver microsomes (HLM). nih.gov
Aromatic Substitutions : Replacing or modifying aromatic substituents can fine-tune binding interactions. In one series, replacing a benzonitrile (B105546) group with nitro or hydroxyl substituents maintained or increased potency against T. brucei. nih.gov
These iterative modifications are guided by a combination of in vitro assays and computational modeling to build a comprehensive understanding of the SAR.
Table 1: Impact of Structural Modifications on Potency in Related Heterocyclic Scaffolds
| Base Scaffold | Modification | Target/Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Pyridinamine | Addition of 3-fluorophenyl group | CHK1 | Improved cellular potency | acs.org |
| 7-Azaindole | Replacement of benzonitrile with a nitro group | T. brucei | Increased potency (pEC₅₀ 7.6) | nih.gov |
| 7-Azaindole | Addition of a basic amine | T. brucei | Improved solubility and metabolic stability | nih.gov |
Optimization of Pharmacokinetic Profiles in Preclinical Animal Models (e.g., Metabolic Stability, Half-life)
A successful drug candidate must not only be potent but also possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). A key focus during lead optimization is improving metabolic stability, which directly influences the compound's half-life and oral bioavailability. researchgate.net
In vitro metabolic stability assays are fundamental tools in this process. nuvisan.com These assays typically use liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog, monkey) and humans to determine a compound's intrinsic clearance (CLint) and in vitro half-life (t1/2). nuvisan.comsrce.hr Compounds with high metabolic stability are more likely to achieve and maintain therapeutic concentrations in vivo. srce.hr For example, efforts to improve atypical dopamine (B1211576) transporter (DAT) inhibitors focused on enhancing metabolic stability; piperidine (B6355638) analogues showed significantly improved stability in rat liver microsomes compared to earlier versions. nih.gov
These in vitro findings are then correlated with in vivo PK studies in animal models. For the HIV-1 attachment inhibitor BMS-488043, favorable in vitro data, including a Caco-2 permeability of 178 nm/s and a long microsomal half-life, translated well to in vivo models, showing high oral bioavailability in rats (90%), dogs (57%), and monkeys (60%). researchgate.net The terminal half-life in these species ranged from 2.4 to 4.7 hours. researchgate.net Similarly, a selective p38α inhibitor demonstrated plasma half-lives of 1 to 5 hours across rats, dogs, and monkeys, supporting its selection for further development. nih.gov
Table 2: Preclinical Pharmacokinetic Parameters of Structurally Related Compounds
| Compound/Class | Animal Model | **Half-life (t₁/₂) ** | Oral Bioavailability | Reference |
|---|---|---|---|---|
| BMS-488043 (HIV-1 Inhibitor) | Rat | 2.4 - 4.7 h (in vivo) | 90% | researchgate.net |
| BMS-488043 (HIV-1 Inhibitor) | Dog | 2.4 - 4.7 h (in vivo) | 57% | researchgate.net |
| BMS-488043 (HIV-1 Inhibitor) | Monkey | 2.4 - 4.7 h (in vivo) | 60% | researchgate.net |
| p38α Inhibitor (Compound 1) | Rat, Dog, Monkey | 1 - 5 h (in vivo) | 30-87% | nih.gov |
| DAT Inhibitor (JJC8-091) | Mouse Liver Microsomes | 60 min (in vitro) | N/A | nih.gov |
Development of Radiolabeled Analogs for Preclinical Imaging Studies (e.g., Positron Emission Tomography (PET) Ligands)
Preclinical imaging, particularly Positron Emission Tomography (PET), is a powerful tool for visualizing and quantifying a drug's distribution and target engagement in vivo. This requires the development of radiolabeled analogues of the lead compound, most commonly by incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). researchgate.net ¹⁸F is favored due to its ideal half-life (109.8 min) and low positron energy, which allow for high-resolution imaging. researchgate.net
The development of PET ligands is a complex process involving radiosynthesis and rigorous evaluation. The fluorophenyl and pyridinyl moieties present in 5-(2-Fluorophenyl)pyridin-3-ol are common features in successful PET tracers. For instance, several PET ligands for imaging tau protein aggregates in Alzheimer's disease feature a fluoropyridine core, such as [¹⁸F]AV1451 (7-(6-fluoropyridine-3-yl)-5H-pyrido[4,3-b]indole) and [¹⁸F]MK-6240. nih.govradiologykey.com These tracers demonstrate high selectivity for their target and the ability to cross the blood-brain barrier. nih.gov
The development of [¹⁸F]MK-3328, a PET agent for detecting β-amyloid plaques, further illustrates this approach. nih.gov This compound, which contains a complex pyridine-based heterocyclic system, showed promising imaging characteristics in rhesus monkeys, including low non-specific uptake in the brain. nih.gov Such studies are essential for confirming that a drug reaches its intended target in a living organism and for informing clinical trial design.
Table 3: Examples of ¹⁸F-Labeled Pyridine-Containing PET Radioligands
| Radioligand | Full Chemical Name | Target | Disease Area | Reference |
|---|---|---|---|---|
| [¹⁸F]AV1451 (T807) | 7-(6-fluoropyridine-3-yl)-5H-pyrido[4,3-b]indole | Tau Protein | Alzheimer's Disease | nih.govradiologykey.com |
| [¹⁸F]MK-6240 | 6-[¹⁸F]fluoranyl-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine | Tau Protein | Alzheimer's Disease | nih.gov |
| [¹⁸F]MK-3328 | 5-[¹⁸F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine | β-Amyloid Plaques | Alzheimer's Disease | nih.gov |
Translational Studies from In Vitro to In Vivo Animal Models (e.g., Tuberculosis Models, Xenograft Models)
Translational studies bridge the gap between in vitro activity and in vivo efficacy, providing crucial evidence of a compound's therapeutic potential. The choice of animal model is dictated by the disease indication.
Tuberculosis Models: For anti-tubercular drug discovery, compounds are first screened for their ability to inhibit the growth of Mycobacterium tuberculosis (M.tb) in culture (in vitro). nih.gov A significant challenge is targeting dormant or non-replicating mycobacteria, which are responsible for latent infections. Specialized in vitro models, such as the Wayne model of hypoxia, are used to assess a compound's activity against these persistent forms. mdpi.comacs.org Promising compounds from these screens are then advanced to in vivo efficacy studies, typically in mouse models of acute or chronic TB infection, to determine if the in vitro potency translates to a reduction in bacterial load in the host. nih.govmdpi.com
Xenograft Models for Cancer: In oncology research, lead compounds are initially tested for their anti-proliferative activity against a panel of human cancer cell lines in vitro. nih.gov Compounds showing high potency are then evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice (e.g., athymic nude mice). nih.gov For example, the antitumor effects of apiole, a natural product, were confirmed in a COLO 205 human colon cancer xenograft model after initial in vitro studies showed it could inhibit cancer cell growth. nih.gov Another approach is the chick chorioallantoic membrane (CAM) model, which was used to evaluate the in vivo anti-tumor activity of a selective FGFR4 kinase inhibitor against a Hep3B-xenografted tumor. researchgate.net These models allow researchers to assess a compound's ability to inhibit tumor growth in a complex biological system. nih.govresearchgate.net
Conclusion and Future Perspectives
Summary of Current Research Findings for 5-(2-Fluorophenyl)pyridin-3-ol and its Derivatives
Research into this compound and its analogs has primarily focused on their synthesis and biological evaluation, revealing a range of potential therapeutic applications. The core structure, featuring a pyridine (B92270) ring substituted with a hydroxyl group and a fluorophenyl moiety, serves as a versatile scaffold for the development of novel bioactive molecules.
Derivatives of this compound have demonstrated notable activity as enzyme inhibitors. For instance, the related compound, 2-amino-5-(3-fluorophenyl)pyridin-3-ol (B8167430), has been investigated for its inhibitory effects on enzymes such as diacylglycerol lipases and fatty acid amide hydrolase. smolecule.com This suggests potential applications in treating conditions related to lipid metabolism and neuroinflammation. smolecule.com The introduction of a fluorine atom on the phenyl ring is a key feature, as it can significantly influence the electronic properties and biological activity of the molecule. smolecule.com
Furthermore, various patents highlight the therapeutic potential of related pyridine derivatives. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a fluorophenyl group have been explored as Trk kinase inhibitors for cancer treatment. Another area of investigation involves the use of pyridine derivatives as activators of sodium channels.
The synthesis of these compounds often involves multi-step processes. For example, the synthesis of 2-amino-5-(3-fluorophenyl)pyridin-3-ol can be achieved through the reaction of 2-amino-5-bromopyridin-3-ol (B1280607) with 3-fluorobenzaldehyde (B1666160) under acidic conditions. smolecule.com The hydroxyl and amino groups on the pyridine ring offer sites for further chemical modification, such as O-alkylation and nucleophilic substitution, allowing for the creation of diverse chemical libraries for screening. smolecule.com
The broader class of pyridin-3-ol derivatives has been explored for a wide range of biological activities, including potential use as mitochondrial uncouplers for treating obesity and metabolic dysfunction-associated steatohepatitis. nih.govacs.org Research on similar structures, such as 5-Chloro-2-(2-fluorophenyl)pyridin-3-ol, indicates their utility as building blocks in the synthesis of more complex pharmaceutical and agrochemical compounds. This derivative has been studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Table 1: Investigated Derivatives and their Potential Applications
| Derivative Name | Potential Application | Key Research Finding |
| 2-Amino-5-(3-fluorophenyl)pyridin-3-ol | Enzyme Inhibition (diacylglycerol lipase, fatty acid amide hydrolase) | Potential treatment for conditions related to lipid metabolism and neuroinflammation. smolecule.com |
| 5-Chloro-2-(2-fluorophenyl)pyridin-3-ol | Pharmaceutical Building Block | Used in the synthesis of potential antiviral, anti-inflammatory, and anticancer agents. |
| Pyrazolo[1,5-a]pyrimidine derivatives | Cancer Treatment | Investigated as Trk kinase inhibitors. |
| d-nb.infomdpi.comOxadiazolo[3,4-b]pyridin-7-ol derivatives | Metabolic Disorders | Explored as mitochondrial uncouplers for obesity and MASH. nih.govacs.org |
Identification of Unexplored Research Avenues and Persistent Challenges
Despite the promising findings for its derivatives, dedicated research on the parent compound, this compound, remains limited. A significant gap exists in the comprehensive biological profiling of this specific molecule. Its fundamental structure-activity relationships (SAR) are not yet fully elucidated, representing a key unexplored area.
A major challenge lies in the development of efficient and scalable synthetic routes. While methods exist for related compounds, optimizing these for the large-scale production of this compound with high purity is crucial for facilitating further research and potential commercialization. The synthesis of related pyrrole-based compounds has faced challenges such as complex operations and the use of expensive catalysts, which may also be relevant to pyridin-3-ol synthesis. google.com
The metabolic fate and pharmacokinetic profile of this compound are largely unknown. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a potential drug candidate. Furthermore, the long-term toxicological effects of this compound have not been investigated.
While derivatives have shown promise in various therapeutic areas, the specific molecular targets of this compound itself have not been identified. Deconvolution of its mechanism of action is a critical and unexplored research avenue that could reveal novel therapeutic opportunities.
General Directions for Future Academic Research and Potential Therapeutic Applications
Future research on this compound should adopt a multi-faceted approach, bridging synthetic chemistry, pharmacology, and computational studies.
Future Research Directions:
Systematic SAR Studies: A primary focus should be on conducting systematic structure-activity relationship studies of this compound. This involves synthesizing a library of derivatives with modifications at various positions of the pyridine and phenyl rings to understand the impact of these changes on biological activity.
Target Identification and Validation: High-throughput screening and chemoproteomics approaches could be employed to identify the specific protein targets of this compound. Subsequent validation of these targets will be crucial for understanding its mechanism of action.
Exploration of New Therapeutic Areas: Based on the activities of its derivatives, future research could explore the potential of this compound and its analogs in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. For instance, the anti-mycobacterial potential of related pyrazolo[1,5-a]pyrimidines suggests that this scaffold could be explored for developing new tuberculosis treatments. nih.gov
Advanced Formulation and Delivery: For derivatives with promising activity but poor pharmacokinetic properties, research into advanced drug delivery systems, such as nanoformulations, could enhance their therapeutic efficacy.
Computational Modeling: In silico studies, including molecular docking and dynamics simulations, can aid in predicting the binding modes of these compounds to their targets and guide the rational design of more potent and selective derivatives. d-nb.info
The potential therapeutic applications of this compound and its derivatives are broad. Given the existing data on related compounds, promising areas for future drug development include:
Oncology: As inhibitors of kinases and other signaling proteins crucial for cancer cell proliferation and survival.
Neurology: As modulators of enzymes and receptors involved in neuroinflammatory and neurodegenerative processes.
Infectious Diseases: As novel antibacterial or antiviral agents, building upon the antimicrobial potential observed in some pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
